An In-Depth Technical Guide to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one (CAS No. 213594-77-5)
An In-Depth Technical Guide to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one (CAS No. 213594-77-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, a fluorinated ketone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group adjacent to the carbonyl moiety, coupled with a para-fluorinated phenyl ring, imparts unique physicochemical properties that are highly valuable in the design of bioactive molecules. This document will delve into the synthesis, chemical properties, spectroscopic characterization, and potential applications of this compound, with a particular focus on its role as a versatile building block for the development of novel therapeutics. The enhanced electrophilicity of the carbonyl carbon, a direct consequence of the potent electron-withdrawing nature of the trifluoromethyl group, is a central theme, underpinning its reactivity and utility as a pharmacophore.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong bonds with carbon, allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (CF3) group, in particular, is a privileged moiety in medicinal chemistry. Its strong electron-withdrawing capacity significantly alters the electronic properties of adjacent functional groups, often leading to enhanced biological activity and improved pharmacokinetic profiles. In the context of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, the CF3 group dramatically increases the electrophilicity of the carbonyl carbon, making it a key reactive center for the synthesis of more complex molecules and a potential anchor for covalent interactions with biological targets.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is fundamental for its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 213594-77-5 | [1] |
| Molecular Formula | C₉H₆F₄O | [2] |
| Molecular Weight | 206.14 g/mol | [2] |
| Appearance | Not specified (likely a solid or oil at room temperature) | - |
| Solubility | Soluble in common organic solvents | [2] |
| Storage | Store at 2-8°C, desiccated | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, likely appearing as multiplets in the aromatic region (δ 7.0-8.2 ppm). The methylene protons (CH₂) adjacent to the carbonyl and trifluoromethyl groups will likely appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.
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¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the trifluoromethyl carbon. The carbonyl carbon signal will be significantly influenced by the electron-withdrawing effects of the adjacent CF₃ group.
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¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The CF₃ signal will likely appear as a triplet due to coupling with the adjacent methylene protons.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve cleavage adjacent to the carbonyl group and loss of the trifluoromethyl group. Predicted m/z values for common adducts include [M+H]⁺ at 207.04276 and [M+Na]⁺ at 229.02470.[3]
Synthesis and Reactivity
The synthesis of α-trifluoromethyl ketones is a well-established area of organic chemistry, with several methodologies applicable to the preparation of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one.
Synthetic Strategies
A common and effective route involves the reaction of a 4-fluorophenyl Grignard or organolithium reagent with a trifluoropropanoic acid derivative. Another viable approach is the trifluoromethylation of a suitable precursor, such as an enolate or enol ether derived from 1-(4-fluorophenyl)ethanone.
Illustrative Synthetic Workflow:
Caption: General synthetic scheme for 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one.
Key Reactivity Principles: The Influence of the Trifluoromethyl Group
The defining characteristic of trifluoromethyl ketones is the pronounced electrophilicity of the carbonyl carbon. This is a direct result of the strong inductive electron-withdrawing effect of the three fluorine atoms. This heightened reactivity has several important consequences:
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Hydrate Formation: In aqueous media, trifluoromethyl ketones readily form stable gem-diol hydrates. This equilibrium is often shifted significantly towards the hydrate form, a phenomenon not typically observed with their non-fluorinated counterparts. The stability of this hydrate is a key factor in their biological activity, as it can mimic the tetrahedral transition state of substrate hydrolysis in certain enzymes.
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Susceptibility to Nucleophilic Attack: The electron-deficient carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is harnessed in the synthesis of various derivatives and in their mechanism of action as enzyme inhibitors.
Applications in Drug Discovery and Development
The unique chemical properties of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one make it a valuable building block and pharmacophore in drug discovery.
Role as a Versatile Synthetic Intermediate
This compound serves as a key starting material for the synthesis of a diverse array of more complex molecules. The reactive carbonyl group can be readily transformed into other functional groups, such as alcohols, amines, and heterocycles, allowing for the rapid generation of compound libraries for high-throughput screening. For instance, reduction of the ketone yields the corresponding chiral alcohol, a common structural motif in many pharmaceuticals.
A Privileged Scaffold for Enzyme Inhibition
Trifluoromethyl ketones are well-established as potent inhibitors of various classes of enzymes, particularly serine and cysteine proteases. The mechanism of inhibition often involves the formation of a stable, covalent adduct between the electrophilic carbonyl carbon of the inhibitor and a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site. The resulting hemiketal or thiohemiketal intermediate is a stable mimic of the tetrahedral transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.
Conceptual Mechanism of Enzyme Inhibition:
Caption: The role of trifluoromethyl ketones as transition-state analog inhibitors.
While specific biological activity data for 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is not extensively reported in the public domain, its structural motifs are present in numerous patented and investigational compounds, highlighting its potential in the development of novel therapeutics for a range of diseases.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. Although a specific, comprehensive safety data sheet (SDS) for this compound was not found in the conducted searches, general guidelines for handling fluorinated organic compounds and ketones should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
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Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[2]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to obtain a specific SDS from the supplier before handling this compound.
Conclusion
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is a chemical entity of considerable importance to the fields of medicinal chemistry and drug development. Its strategic design, featuring a trifluoromethyl-activated ketone and a fluorinated aromatic ring, provides a unique combination of reactivity and physicochemical properties. This guide has outlined its key characteristics, synthetic accessibility, and potential applications, particularly as a versatile building block and a promising scaffold for the design of potent enzyme inhibitors. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the utility of well-designed fluorinated building blocks like 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is set to expand, offering exciting opportunities for future drug discovery endeavors.
References
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PubChem. 3,3,3-Trifluoro-1-phenylpropan-1-one. National Center for Biotechnology Information. Available from: [Link]
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PubChemLite. 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one. Available from: [Link]
